Dezinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

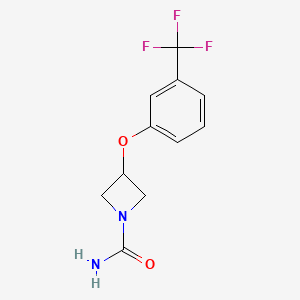

3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAILJLSVRAGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238406 | |

| Record name | Dezinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91077-32-6 | |

| Record name | Dezinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dezinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dezinamide: A Technical Whitepaper on a Voltage-Sensitive Sodium Channel Blocker

Disclaimer: Publicly available, in-depth technical data on Dezinamide (ADD 94057), an investigational antiepileptic drug, is limited. This guide provides a comprehensive overview of its known characteristics and places it within the broader context of voltage-sensitive sodium channel blockers used in epilepsy research and drug development. The detailed experimental protocols and quantitative data presented herein are representative of the methodologies used for this class of compounds.

Introduction to this compound

This compound is an investigational antiepileptic drug candidate that has been identified as a voltage-sensitive sodium channel blocker.[1] It showed preliminary evidence of efficacy and safety in an open-label study for the treatment of partial seizures.[1] A subsequent double-blind, placebo-controlled n-of-1 (single-patient) clinical trial involving 15 patients with medically intractable partial-onset seizures demonstrated statistically significant seizure reduction.[1][2] In this trial, the median seizure frequency decreased by 37.9%, and 40% of patients experienced a greater than 50% reduction in seizures compared to placebo.[2]

Despite its demonstrated efficacy, the clinical development of this compound encountered challenges. Pharmacokinetic predictions were found to be inaccurate, with mean plasma concentrations falling significantly below the targeted values. The most common adverse effects reported were fatigue, light-headedness, and abnormal gait. Due to the limited publicly available data, a detailed quantitative analysis of this compound's pharmacological and pharmacokinetic properties is not possible. Therefore, this guide will discuss the established principles and experimental approaches for characterizing voltage-sensitive sodium channel blockers, using this compound as a case study where specific data is sparse.

Core Mechanism of Action: Voltage-Sensitive Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, dysfunctional VGSCs can lead to neuronal hyperexcitability and the generation of seizures. This compound, like other drugs in its class, is believed to exert its anticonvulsant effects by modulating the function of these channels.

The primary mechanism of action for many anticonvulsant sodium channel blockers is state-dependent blockade. This means the drug has a higher affinity for certain conformational states of the sodium channel, typically the open or inactivated states, over the resting state. By preferentially binding to and stabilizing the inactivated state, these drugs prevent the channel from returning to the resting state, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in the sustained, high-frequency firing of neurons that is characteristic of seizure activity.

Figure 1: State-dependent binding of a voltage-sensitive sodium channel blocker.

Pharmacological Characterization

The pharmacological effects of a voltage-sensitive sodium channel blocker are typically characterized through electrophysiological and binding assays.

Electrophysiological Studies

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard method for studying the effects of a compound on voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell line heterologously expressing a specific sodium channel subtype.

Objective: To determine the potency (IC50) and voltage-dependence of a test compound's block of sodium channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing a specific human Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.6) are cultured on glass coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

-

Whole-Cell Configuration: A micropipette is used to form a high-resistance seal (>1 GΩ) with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current.

-

Voltage Protocols:

-

Tonic Block: To assess block of the resting state, the membrane potential is held at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. This is repeated in the presence of increasing concentrations of the test compound.

-

Use-Dependent Block: To evaluate the block of open and inactivated channels, a train of depolarizing pulses at a high frequency (e.g., 10 Hz) is applied. The progressive decrease in the peak sodium current during the train indicates use-dependent block.

-

-

Data Analysis: The peak sodium current amplitude is measured for each condition. For tonic block, the concentration-response curve is fitted with the Hill equation to determine the IC50 value. For use-dependent block, the degree of block is plotted against the pulse number.

Figure 2: Experimental workflow for patch-clamp analysis of a sodium channel blocker.

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following table presents representative data for a hypothetical state-dependent sodium channel blocker.

| Parameter | Description | Typical Value |

| IC50 (Resting State) | Concentration for 50% inhibition of channels in the resting state. | > 30 µM |

| IC50 (Inactivated State) | Concentration for 50% inhibition of channels in the inactivated state. | 1 - 10 µM |

| Binding Affinity (Ki) | Equilibrium dissociation constant, indicating the affinity for the receptor. | Varies by subtype |

Preclinical Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic studies are essential for predicting the drug's behavior in humans.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: One group receives the compound via IV administration, and another group receives it orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters.

The following table provides illustrative pharmacokinetic parameters for a hypothetical antiepileptic drug.

| Parameter | Description | IV Administration | PO Administration |

| Tmax | Time to reach maximum plasma concentration. | N/A | 1.5 h |

| Cmax | Maximum plasma concentration. | 2500 ng/mL | 1200 ng/mL |

| AUC | Area under the plasma concentration-time curve. | 8000 hng/mL | 6400 hng/mL |

| t1/2 | Elimination half-life. | 6 h | 6.5 h |

| CL | Clearance. | 20 mL/min/kg | N/A |

| Vd | Volume of distribution. | 1.5 L/kg | N/A |

| F (%) | Oral bioavailability. | N/A | 80% |

Conclusion

This compound represents an effort in the development of novel treatments for epilepsy through the mechanism of voltage-sensitive sodium channel blockade. While its clinical progression appears to have been limited, the principles behind its mechanism of action remain a cornerstone of antiepileptic drug therapy. The methodologies outlined in this guide for the characterization of such compounds, from in vitro electrophysiology to in vivo pharmacokinetics, are fundamental to modern drug discovery and development. Further research into selective sodium channel modulators holds the promise of more effective and better-tolerated therapies for patients with epilepsy.

References

Dezinamide: A Technical Overview of its Chemical Structure, Properties, and Antiepileptic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezinamide, also known by its developmental codes AHR-11748 and ADD94057, is an investigational antiepileptic drug (AED) that has shown promise in the treatment of partial-onset seizures. Its mechanism of action involves the modulation of voltage-gated sodium channels, a key target in the control of neuronal excitability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of this compound, intended to support further research and development efforts in the field of neurology.

Chemical Structure and Physicochemical Properties

This compound is chemically described as 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide.[1] Its molecular structure features a central azetidine (B1206935) ring linked to a trifluoromethylphenoxy group and a carboxamide moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide[1] |

| Synonyms | AHR-11748, AN-051, ADD94057[1] |

| CAS Number | 91077-32-6[1] |

| Molecular Formula | C11H11F3N2O2[1] |

| Molecular Weight | 260.21 g/mol |

| Canonical SMILES | C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F |

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for formulation development and predicting its pharmacokinetic behavior. The following table summarizes key computed and, where available, experimental physicochemical data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| LogP (calculated) | 1.5 | PubChem |

| Topological Polar Surface Area | 55.6 Ų | PubChem |

Synthesis of this compound

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. By binding to VGSCs, this compound is thought to stabilize the inactivated state of the channel, thereby reducing the sustained high-frequency firing of neurons that is characteristic of epileptic seizures. The specific subtype selectivity of this compound for the various Nav channels (e.g., Nav1.1, Nav1.2, Nav1.6) has not been extensively reported in publicly available literature and represents an area for further investigation.

Preclinical Pharmacokinetics (ADME)

Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters in animal models such as rats and dogs, are not extensively published. Such data is critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

Clinical Efficacy and Safety

This compound has been evaluated in a clinical trial for the treatment of medically intractable partial-onset seizures. A double-blind, placebo-controlled trial utilizing an n-of-1 (single-patient) design demonstrated statistically significant seizure reduction with this compound treatment. The median seizure frequency decreased by 37.9%, and 40% of patients experienced a greater than 50% reduction in seizures compared to placebo. The most commonly reported adverse effects were fatigue, light-headedness, and abnormal gait.

Experimental Protocols

Synthesis of 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide

Objective: To synthesize this compound.

Materials:

-

3-(3-trifluoromethylphenoxy)azetidine

-

Appropriate solvent (e.g., Toluene)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Dissolve 3-(3-trifluoromethylphenoxy)azetidine in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Add nitrourea to the solution. The stoichiometry of the reactants should be carefully controlled.

-

The reaction mixture is then typically stirred at a specific temperature for a set duration to ensure completion of the reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and washing steps.

-

The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide.

-

The final product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Sodium Channels

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line.

Materials:

-

Neuronal cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells stably transfected with a specific Nav subtype)

-

This compound stock solution

-

External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

-

Internal (intracellular) pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2)

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

Procedure:

-

Culture the neuronal cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where sodium channels are in a closed state (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents and record the baseline currents.

-

Perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

After a sufficient incubation period, repeat the voltage-step protocol to record sodium currents in the presence of the compound.

-

To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) both before and after this compound application.

-

Wash out the compound by perfusing with the drug-free external solution and record the recovery of the sodium currents.

-

Analyze the data to determine the effect of this compound on peak sodium current amplitude, voltage-dependence of activation and inactivation, and use-dependent block.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

References

Preclinical Profile of Dezinamide: A Technical Overview

Disclaimer: Publicly available preclinical data for Dezinamide (DZM) is limited. This guide summarizes the known information and provides context based on standard preclinical assessments for antiseizure medications. Much of the detailed quantitative data and specific experimental protocols for this compound are not available in the public domain.

Introduction

This compound (DZM, ADD 94057) is an investigational anticonvulsant agent that has shown potential for the treatment of partial-onset seizures.[1] Preclinical evaluation of such compounds is a critical step in drug development, establishing the foundation for clinical efficacy and safety. This process typically involves a battery of in vivo and in vitro studies to characterize the compound's anticonvulsant activity, mechanism of action, and potential neurotoxicity. This technical guide provides an in-depth overview of the available preclinical information on this compound and outlines the standard experimental protocols used to evaluate such compounds.

Quantitative Data Summary

| Parameter | Animal Model | This compound Data | Phenytoin (Example) | Carbamazepine (Example) |

| Efficacy | ||||

| ED50 (mg/kg) | Maximal Electroshock (MES) - Mouse | Not Available | 9.5 | 8.8 |

| ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (s.c. PTZ) - Mouse | Not Available | >80 | 29.3 |

| Neurotoxicity | ||||

| TD50 (mg/kg) | Rotarod Test - Mouse | Not Available | 68.5 | 74.3 |

| Protective Index (PI) | ||||

| PI (TD50/ED50) | MES Model | Not Available | 7.2 | 8.4 |

ED50: Median Effective Dose required to produce a therapeutic effect in 50% of the population. TD50: Median Toxic Dose causing a toxic effect in 50% of the population. PI: Protective Index, a measure of the margin of safety of a drug.

Mechanism of Action

This compound is reported to exert its anticonvulsant effect through interaction with voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in neurons. By binding to these channels, this compound likely modulates their activity, leading to a reduction in neuronal hyperexcitability that underlies seizure activity. The precise binding site and the specific state of the sodium channel (resting, open, or inactivated) that this compound preferentially binds to have not been fully elucidated in publicly available literature.

Signaling Pathway

References

An In-depth Technical Guide to the Synthesis and Purification of Dezinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Dezinamide, an anticonvulsant drug candidate. The information presented herein is intended for a technical audience in the fields of medicinal chemistry, process chemistry, and pharmaceutical development. This document details the core synthetic route, purification protocols, and analytical characterization of this compound and its key intermediate.

Introduction

This compound, chemically known as 4-amino-N-(2,6-dimethylphenyl)benzamide, is a promising compound with potential applications in the treatment of neurological disorders. The efficient synthesis and rigorous purification of this active pharmaceutical ingredient (API) are critical for ensuring its quality, safety, and efficacy in preclinical and clinical studies. This guide outlines a well-established two-step synthetic pathway and subsequent purification procedures.

Synthesis of this compound

The most common and well-documented synthesis of this compound proceeds via a two-step process involving the formation of a nitro-intermediate followed by its reduction to the desired amino compound.

Step 1: Synthesis of 4-nitro-N-(2,6-dimethylphenyl)benzamide (Intermediate)

The first step involves the acylation of 2,6-dimethylaniline (B139824) with p-nitrobenzoyl chloride to form the amide intermediate, 4-nitro-N-(2,6-dimethylphenyl)benzamide.

Reaction Scheme:

Experimental Protocol:

A solution of 2,6-dimethylaniline in a suitable solvent, such as tetrahydrofuran, is added to an aqueous solution of a base, typically potassium carbonate.[1] To this biphasic mixture, a solution of p-nitrobenzoyl chloride in the same organic solvent is added dropwise. The reaction mixture is then heated to reflux for several hours while maintaining a basic pH (≥8).[1] The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent like chloroform (B151607) to recover any dissolved product.[1] The combined organic extracts are then dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.

Purification of the Intermediate:

The crude intermediate is purified by crystallization. A common solvent system for this crystallization is a mixture of petroleum ether and benzene (B151609).[1] This process yields the purified intermediate as a solid.

Step 2: Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide (this compound)

The second and final step is the reduction of the nitro group of the intermediate to an amino group, yielding this compound.

Reaction Scheme:

Experimental Protocol:

The purified 4-nitro-N-(2,6-dimethylphenyl)benzamide is dissolved in a suitable solvent, typically ethanol.[1] A catalytic amount of 5% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation. This can be achieved using a Parr hydrogenation apparatus under low pressure (e.g., 45 psi) for a few hours. Other methods for the reduction of aromatic nitro groups, such as using tin(II) chloride, are also described in the literature for analogous compounds.

After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and residual catalyst.

Experimental Protocol:

The crude this compound is purified by crystallization. A mixture of benzene and petroleum ether is a reported solvent system for this purpose. Alternatively, column chromatography on silica (B1680970) gel can be employed, using a solvent gradient of petroleum ether and diethyl ether. For amides in general, recrystallization from polar solvents like ethanol, acetone, or acetonitrile (B52724) is a common and effective purification method.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of 4-nitro-N-(2,6-dimethylphenyl)benzamide

| Parameter | Value | Reference |

| Starting Materials | 2,6-dimethylaniline, p-nitrobenzoyl chloride | |

| Solvent | Tetrahydrofuran | |

| Base | 20% Aqueous Potassium Carbonate | |

| Reaction Conditions | Reflux, 12 hours | |

| Purification Method | Crystallization (petroleum ether/benzene) | |

| Melting Point | 192-194 °C |

Table 2: Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide (this compound)

| Parameter | Value | Reference |

| Starting Material | 4-nitro-N-(2,6-dimethylphenyl)benzamide | |

| Solvent | Ethanol | |

| Catalyst | 5% Palladium on Carbon | |

| Reaction Conditions | Low-pressure hydrogenation (45 psi), 3 hours | |

| Purification Method | Crystallization (benzene/petroleum ether) or Column Chromatography |

Mandatory Visualizations

This compound Synthesis Pathway

Caption: Two-step synthesis pathway of this compound.

This compound Purification Workflow

Caption: General workflow for the purification of this compound by crystallization.

References

Dezinamide: A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive overview of the pharmacological properties of Dezinamide (AHR-11748), an investigational antiepileptic agent. The information herein is compiled from publicly available preclinical and clinical data. It should be noted that as this compound did not proceed to market, the extent of detailed public information is limited. This guide aims to consolidate the existing knowledge to support research and drug development efforts.

Executive Summary

This compound is an azetidine (B1206935) carboxamide derivative that has demonstrated anticonvulsant properties in both animal models and human clinical trials. Its primary mechanism of action is believed to be the modulation of voltage-sensitive sodium channels. Preclinical studies revealed a pharmacological profile similar to established antiepileptic drugs like phenobarbital (B1680315) and valproic acid. A notable n-of-1 clinical trial in patients with partial seizures showed significant efficacy in seizure reduction. However, the trial also highlighted challenges in predicting its pharmacokinetic behavior and noted a significant drug-drug interaction with phenytoin (B1677684). This guide presents the available quantitative data, outlines the experimental methodologies used in its evaluation, and visualizes its mechanism and trial design.

Pharmacodynamics

Mechanism of Action

This compound is characterized as a voltage-sensitive sodium channel binder[1]. Anticonvulsants that target these channels typically exert their effect by stabilizing the channel in a non-conducting state, most commonly the inactivated state. This action limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium channel, this compound is presumed to reduce excessive neuronal excitability and thereby prevent seizure propagation. The precise binding site and the exact conformational state of the channel that this compound preferentially binds to have not been detailed in the available literature.

Caption: this compound's proposed mechanism of action on a presynaptic neuron.

Preclinical Efficacy

This compound (AHR-11748) demonstrated a broad spectrum of anticonvulsant activity in various rodent models. Its profile was found to be similar to that of phenobarbital and valproic acid.

-

Maximal Electroshock (MES) Seizures: The compound was effective in preventing maximal seizures induced by electroshock in both mice and rats.

-

Chemically-Induced Seizures: this compound was active against threshold seizures induced by Metrazol, bicuculline, and picrotoxin (B1677862) in mice.

-

Kindled Seizures: In a rat model of kindled amygdaloid seizures, this compound (at doses of 50-100 mg/kg) significantly reduced the duration of afterdischarges and the severity of behavioral convulsions. It also demonstrated an ability to slow the acquisition of kindling when administered daily.

Clinical Efficacy

A double-blind, placebo-controlled, n-of-1 design trial was conducted on 15 patients with medically intractable partial-onset seizures who were also taking phenytoin. The study found a statistically significant reduction in seizures with this compound treatment compared to placebo.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice provided initial parameters for this compound. Analysis of plasma and whole brain homogenates yielded the following data.

Clinical Pharmacokinetics and Drug Interactions

The clinical trial revealed that pharmacokinetic predictions based on initial profiles were not accurate, with mean plasma concentrations falling significantly below the targeted values. A clinically significant drug-drug interaction was observed.

-

Phenytoin Interaction: During this compound treatment, the plasma concentrations of co-administered phenytoin increased by an average of 17.1%. This suggests that this compound may inhibit the metabolism of phenytoin, a drug primarily metabolized by CYP2C9 and CYP2C19.

Quantitative Data Summary

Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Data

| Parameter | Species | Model | Value | Reference |

| Anticonvulsant Activity | Mice, Rats | Maximal Electroshock | Active | [2] |

| Anticonvulsant Activity | Mice | Metrazol, Bicuculline, Picrotoxin | Active | [2] |

| Anticonvulsant Activity | Rats | Kindled Amygdaloid Seizures | Active (50-100 mg/kg) | |

| Terminal Half-life (t½) | Mice | N/A | 1.0 hour | [2] |

| Brain:Plasma Ratio | Mice | N/A | 3.4 : 1 | [2] |

Table 2: Clinical Efficacy and Pharmacokinetic Interaction Data

| Parameter | Patient Population | Value | Reference |

| Median Seizure Frequency | 15 patients with partial seizures | 37.9% decrease vs. placebo | |

| Responder Rate | 15 patients with partial seizures | 40% of patients had >50% seizure reduction | |

| Phenytoin Interaction | 15 patients on co-medication | 17.1% mean increase in plasma phenytoin |

Experimental Protocols

Detailed experimental protocols are limited due to the unavailability of full-text publications. The following descriptions are based on information provided in abstracts.

Preclinical Anticonvulsant Screening

This compound was evaluated using standard rodent models for anticonvulsant activity.

-

Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via corneal or pinnal electrical stimulation. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of the seizure.

-

Subcutaneous (sc) Metrazol (pentylenetetrazol) Test: This test induces clonic seizures and is used to identify compounds that can raise the seizure threshold.

-

Kindled Amygdaloid Seizure Model: This model involves repeated, initially sub-convulsive electrical stimulation of the amygdala, which leads to the progressive development of generalized seizures. The model is used to assess the effect of compounds on both the development (acquisition) and expression of focal-onset seizures.

Caption: Generalized workflow for preclinical anticonvulsant evaluation models.

N-of-1 Clinical Trial Protocol

The clinical evaluation of this compound utilized a rigorous single-patient (n-of-1) trial design.

-

Patient Population: 15 patients with medically intractable partial-onset seizures who were on stable monotherapy with phenytoin.

-

Study Design: A double-blind, placebo-controlled, multi-crossover trial.

-

Treatment Periods: Each patient underwent six 5-week treatment periods. These consisted of three active treatment periods paired with three placebo periods.

-

Randomization: The sequence of active and placebo periods was randomized for each patient.

-

Dosage: this compound dosages were individualized based on an initial pharmacokinetic profile with the goal of reaching target plasma concentrations, though this proved to be inaccurate. Dosages were adjusted in the first three days of each treatment period.

-

Outcome Measures: The primary outcome was seizure frequency. Tolerability and safety were also assessed.

-

Pharmacokinetic Sampling: Blood samples were drawn to measure plasma concentrations of this compound and phenytoin.

Caption: Logical workflow of the N-of-1 clinical trial design for this compound.

Safety and Tolerability

In the n-of-1 clinical trial, this compound demonstrated minimal clinical toxicity. The most frequently reported adverse experiences were fatigue, light-headedness, and abnormal gait. These side effects necessitated dosage reductions in five of the fifteen patients.

Conclusion and Future Directions

This compound is an anticonvulsant agent that acts on voltage-gated sodium channels and has shown efficacy in reducing partial-onset seizures. The available data suggest a promising pharmacodynamic profile but also indicate complexities in its clinical pharmacokinetics, including a notable interaction with phenytoin. The discontinuation of its development means that many questions regarding its specific molecular interactions, metabolic pathways, and full clinical potential remain unanswered. Further investigation into the structure-activity relationship of azetidine carboxamides as sodium channel modulators could still yield valuable insights for the development of novel antiepileptic therapies. Researchers interested in this compound should be aware of the limited public database and the challenges in obtaining more granular data.

References

Methodological & Application

Application Notes and Protocols for Patch Clamp Electrophysiology of Dezinamide on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezinamide (also known as DZM, ADD 94057, and AHR-11748) is an investigational antiepileptic drug (AED) that has shown efficacy in reducing seizure frequency in clinical trials.[1] The primary mechanism of action of this compound is believed to be the modulation of voltage-gated sodium channels, a common target for many AEDs.[1] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. By modulating these channels, this compound is thought to stabilize neuronal membranes and reduce the aberrant, high-frequency firing characteristic of epileptic seizures.

These application notes provide a detailed overview of the use of patch clamp electrophysiology to characterize the effects of this compound on voltage-gated sodium channels. While specific published data on the detailed electrophysiological effects of this compound are limited, this document outlines generalized protocols and data presentation formats based on standard industry practices for sodium channel inhibitors.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are examples of how quantitative data from patch clamp experiments on this compound would be structured. Note: The data presented here are illustrative and not based on published experimental results for this compound.

Table 1: Dose-Dependent Block of Voltage-Gated Sodium Channels by this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on different subtypes of voltage-gated sodium channels. This data is crucial for determining the potency and potential selectivity of the compound.

| Sodium Channel Subtype | IC50 (µM) from Resting State | IC50 (µM) from Inactivated State | Hill Slope |

| hNaV1.1 | 50.2 ± 4.5 | 5.1 ± 0.8 | 1.2 |

| hNaV1.2 | 45.8 ± 5.1 | 4.8 ± 0.6 | 1.1 |

| hNaV1.6 | 38.5 ± 3.9 | 3.5 ± 0.4 | 1.3 |

| hNaV1.5 (cardiac) | > 100 | 25.3 ± 3.1 | 1.0 |

Table 2: Effects of this compound on the Gating Properties of hNaV1.6

This table details the effects of a specific concentration of this compound (e.g., 10 µM) on the key gating parameters of a sodium channel subtype, providing insight into its mechanism of action.

| Gating Parameter | Control | This compound (10 µM) | ΔV½ (mV) |

| Voltage of Half-Maximal Activation (V½ of activation) | -25.3 ± 1.2 mV | -24.8 ± 1.5 mV | +0.5 |

| Slope Factor (k) of Activation | 6.8 ± 0.5 | 7.1 ± 0.6 | N/A |

| Voltage of Half-Maximal Inactivation (V½ of inactivation) | -78.4 ± 2.1 mV | -88.9 ± 2.5 mV | -10.5 |

| Slope Factor (k) of Inactivation | 5.5 ± 0.4 | 5.7 ± 0.3 | N/A |

| Time Constant of Recovery from Inactivation (τ) | 4.2 ± 0.3 ms (B15284909) | 12.8 ± 1.1 ms | N/A |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium channels using whole-cell patch clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recordings

Objective: To measure the effect of this compound on the peak sodium current and to determine its dose-response relationship.

Materials:

-

Cell line expressing the desired human sodium channel subtype (e.g., HEK293 cells stably expressing hNaV1.1, hNaV1.2, or hNaV1.6)

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.

-

This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

-

Cell Culture: Culture cells under standard conditions and plate onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with external solution.

-

Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Protocol for Tonic Block:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit peak sodium currents.

-

Establish a stable baseline recording for at least 3 minutes.

-

-

This compound Application:

-

Prepare a series of this compound concentrations by diluting the stock solution in the external solution.

-

Apply each concentration sequentially to the cell using a perfusion system, allowing the current to reach a steady-state at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the peak current to the baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value.

-

Protocol 2: State-Dependent Inhibition Assay

Objective: To determine if this compound preferentially binds to the resting or inactivated state of the sodium channel.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Voltage Protocol for Inactivated-State Block:

-

Hold the membrane potential at a depolarized level (e.g., -70 mV), which is near the V½ of inactivation, to induce channel inactivation.

-

Apply short test pulses (e.g., to -10 mV for 20 ms) to assess the availability of non-inactivated channels.

-

Establish a stable baseline.

-

-

This compound Application and Data Analysis:

-

Apply this compound as described in Protocol 1.

-

Determine the IC50 for the inactivated state and compare it to the IC50 obtained from the resting state (Protocol 1). A significantly lower IC50 for the inactivated state indicates preferential binding.

-

Protocol 3: Effect on Voltage-Dependence of Gating

Objective: To assess the effect of this compound on the voltage-dependence of activation and steady-state inactivation.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Activation Protocol:

-

From a holding potential of -120 mV, apply a series of depolarizing steps in 5 mV increments.

-

Measure the peak current at each voltage step and convert to conductance (G = I / (V - Vrev)).

-

Plot the normalized conductance against the test potential and fit with a Boltzmann function to determine the V½ of activation.

-

-

Inactivation Protocol:

-

From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials, followed by a test pulse to -10 mV.

-

Measure the peak current during the test pulse.

-

Plot the normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the V½ of inactivation.

-

-

This compound Application and Data Analysis:

-

Perform the activation and inactivation protocols in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).

-

Compare the V½ values to determine if this compound causes a shift in the voltage-dependence of gating.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Caption: Experimental workflow for patch clamp analysis of this compound.

Caption: Proposed mechanism of action of this compound on sodium channels.

Caption: State-dependent block of sodium channels by this compound.

References

Application Notes and Protocols for "n-of-1" Clinical Trial Design for Dezinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and implementing an "n-of-1" clinical trial for Dezinamide, an investigational antiepileptic drug. The protocols outlined below are based on established methodologies for n-of-1 trials and the known pharmacology of this compound.

Introduction to this compound and "n-of-1" Trials

This compound (DZM) is an antiepileptic agent that functions by binding to voltage-sensitive sodium channels.[1] This mechanism of action is crucial in controlling seizures, as these channels are key mediators of neuronal excitability.

"N-of-1" trials, also known as single-subject clinical trials, are a powerful methodology for determining the efficacy and side-effect profile of an intervention for a specific individual. These trials involve multiple crossover periods of the intervention and a placebo or alternative treatment, allowing for a rigorous, data-driven assessment of the optimal therapy for a single patient. This approach is particularly well-suited for chronic, stable conditions like epilepsy, where an individual's response to treatment can be highly variable.

A notable application of this trial design to this compound was conducted by Privitera et al. (1994), who demonstrated the suitability of the n-of-1 design for investigational antiepileptic drug trials.[1]

This compound "n-of-1" Trial: Key Data and Findings

The following tables summarize key quantitative data from the pivotal n-of-1 trial of this compound for partial seizures conducted by Privitera et al. (1994).

Table 1: Efficacy of this compound in "n-of-1" Trial

| Efficacy Endpoint | Result | Statistical Significance |

| Median Seizure Frequency Reduction | 37.9% | p = 0.048 (Signed Rank Test) |

| Proportion of Patients with >50% Seizure Reduction | 40% | p = 0.0025 (Randomization Test) |

Table 2: Pharmacokinetics and Adverse Events of this compound

| Parameter | Finding |

| Pharmacokinetics | |

| Mean Plasma Concentrations | Consistently fell below target values, indicating inaccuracies in the initial pharmacokinetic dosing model. |

| Drug Interaction | Plasma phenytoin (B1677684) concentrations increased by a mean of 17.1% during this compound treatment. |

| Common Adverse Events | |

| Neurological | Fatigue, light-headedness, abnormal gait. |

| Dosage Adjustments | Required in 5 out of 15 patients due to adverse experiences. |

Signaling Pathway of this compound

This compound exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels in neurons. The following diagram illustrates the proposed signaling pathway.

Caption: this compound blocks voltage-gated sodium channels, reducing neuronal hyperexcitability.

Experimental Workflow for a this compound "n-of-1" Trial

The following diagram outlines the logical workflow for conducting an n-of-1 clinical trial of this compound.

Caption: Logical flow of a this compound n-of-1 clinical trial.

Detailed Experimental Protocols

Patient Selection and Baseline Monitoring

-

Inclusion Criteria: Patients with medically intractable partial-onset seizures, maintained on a stable dose of concomitant antiepileptic drugs (e.g., phenytoin only, as in the Privitera et al. study).

-

Baseline Period: A prospective baseline period of 4-8 weeks is required to establish a stable seizure frequency.

-

Protocol:

-

Patients will maintain a daily seizure diary for the duration of the baseline period.

-

All seizure types, frequency, duration, and any potential triggers are to be recorded.

-

Concomitant antiepileptic drug dosages must remain unchanged during this period.

-

A baseline blood sample should be collected at the end of this period to determine plasma concentrations of concomitant antiepileptic drugs.

-

-

Randomization and Blinding

-

Design: A double-blind, placebo-controlled, multiple crossover design is recommended.

-

Protocol:

-

A randomization sequence of treatment periods (e.g., this compound-Placebo-Dezinamide or Placebo-Dezinamide-Placebo) will be generated for each patient.

-

Both the patient and the investigator will be blinded to the treatment allocation.

-

This compound and matching placebo capsules will be prepared to be identical in appearance, taste, and smell.

-

Dosing and Administration

-

Dosage: Based on the Privitera et al. (1994) study, an initial pharmacokinetic profile should be used to estimate the dosage required to reach target plasma concentrations. However, given the observed inaccuracies, careful dose titration and monitoring are essential.

-

Protocol:

-

Treatment will be administered for a predetermined number of periods (e.g., six 5-week periods, with three active and three placebo periods in a random sequence).

-

Dosage adjustments may be necessary based on tolerability. If a patient experiences intolerable adverse events, the dosage should be reduced until a tolerated level is achieved.

-

Efficacy and Safety Monitoring

-

Seizure Monitoring Protocol:

-

Patients will continue to maintain a daily seizure diary throughout the trial.

-

The diary should include, at a minimum:

-

Date and time of each seizure.

-

Duration of the seizure.

-

Type of seizure (e.g., focal aware, focal impaired awareness, focal to bilateral tonic-clonic).

-

Any notable preceding events or potential triggers.

-

-

-

Adverse Event Monitoring Protocol:

-

At each study visit (e.g., at the end of each treatment period), patients will be systematically queried about any adverse events experienced since the last visit.

-

A standardized adverse event questionnaire should be used to ensure consistency in data collection.

-

The severity and relationship of each adverse event to the study drug will be assessed by the investigator.

-

Pharmacokinetic Analysis

-

Blood Sampling Protocol:

-

Blood samples for the determination of this compound and any concomitant antiepileptic drug plasma concentrations should be collected at the end of each treatment period.

-

To assess trough concentrations, samples should be drawn just before the morning dose of the medication.

-

-

Analytical Method:

-

Plasma concentrations of this compound and other antiepileptic drugs should be determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

The assay should be sensitive and specific for the drugs being measured.

-

Data Analysis

-

Protocol:

-

The primary efficacy endpoint will be the change in seizure frequency during the this compound treatment periods compared to the placebo periods.

-

Statistical analysis may include non-parametric tests such as the signed-rank test or a randomization test to compare the number of seizures in each treatment period.

-

Adverse event data will be summarized descriptively for each treatment condition.

-

Pharmacokinetic data will be analyzed to determine the relationship between dose, plasma concentration, and clinical response.

-

References

Application Note & Protocol: Measuring Dezinamide Plasma Concentration in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezinamide is an antiepileptic agent that functions by binding to voltage-sensitive sodium channels.[1] The development of a robust and reliable method for the quantification of this compound in plasma is a critical step in preclinical research. Accurate measurement of plasma concentrations is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens, safety margins, and the overall efficacy of the drug candidate. This document provides a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely used technique for its high sensitivity and specificity.[2]

Principle

The method described herein is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard (IS) is utilized to ensure accuracy and precision by correcting for variations during sample processing and analysis. The concentration of this compound in an unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Signaling Pathway of this compound

Experimental Workflow

Materials and Methods

Reagents and Materials

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18 MΩ·cm)

-

Control plasma (from the same species as the study)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, Phenyl-Hexyl)

-

Microcentrifuge

-

Pipettes and tips

-

Vortex mixer

-

Nitrogen evaporator (optional)

Experimental Protocol

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls. The IS working solution should be prepared by diluting the IS stock solution to a fixed concentration.

Preparation of Calibration Standards and Quality Controls

-

Spike control plasma with the appropriate this compound working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 50 µL of each sample, add 10 µL of the IS working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex to mix.

LC-MS/MS Analysis

-

Inject an appropriate volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

Table 1: Representative LC-MS/MS Conditions for Aromatic Amine Containing Compounds

| Parameter | Recommended Condition |

| LC System | UHPLC |

| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with low %B, ramp up to high %B, then re-equilibrate |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of this compound and IS |

Data Analysis

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (this compound/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days.

-

Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.

-

Stability: Stability of the analyte in plasma under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Table 2: Example of Method Validation Summary

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | CV ≤ 15% |

| Stability | Analyte concentration within ±15% of nominal |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in plasma for preclinical studies. The described LC-MS/MS method, once validated, offers the necessary sensitivity, specificity, and throughput for pharmacokinetic and toxicokinetic assessments. Adherence to this protocol will enable researchers to generate high-quality data to support the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Dezinamide for Studying Mechanisms of Partial Onset Seizures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezinamide (also known as DZM, ADD 94057, and AHR 11748) is an investigational antiepileptic drug (AED) that has shown efficacy in the treatment of partial onset seizures. Its targeted mechanism of action makes it a valuable research tool for elucidating the underlying pathophysiology of focal epilepsy. These application notes provide a comprehensive overview of this compound, including its mechanism of action, clinical efficacy data, and detailed protocols for its use in preclinical research to study the mechanisms of partial onset seizures.

Mechanism of Action

This compound's primary anticonvulsant activity is attributed to its function as a voltage-sensitive sodium channel blocker .[1] By binding to these channels, this compound stabilizes neuronal membranes and limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity. This action is crucial in preventing the propagation of abnormal electrical discharges that originate in a focal area of the brain, a hallmark of partial onset seizures. While the precise binding site and its effects on different states of the sodium channel (resting, open, inactivated) are not fully characterized in publicly available literature, its functional outcome is a reduction in neuronal hyperexcitability.

Data Presentation

The following tables summarize the available quantitative data for this compound from clinical studies.

Table 1: Clinical Efficacy of this compound in Patients with Partial Onset Seizures

| Parameter | Result | Reference |

| Study Design | Double-blind, placebo-controlled, n-of-1 trial | [1] |

| Patient Population | 15 patients with medically intractable partial-onset seizures | [1] |

| Median Seizure Frequency Reduction | 37.9% | [1] |

| Responder Rate (>50% seizure reduction) | 40% of patients | [1] |

| Statistical Significance (Randomization Test) | p = 0.0025 | |

| Statistical Significance (Signed Rank Test) | p = 0.048 |

Table 2: Common Adverse Events Associated with this compound

| Adverse Event | Observation | Reference |

| Fatigue | Commonly reported | |

| Light-headedness | Commonly reported | |

| Abnormal Gait | Commonly reported |

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in inhibiting seizure propagation.

Caption: Experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following protocols are standard methods for characterizing the anticonvulsant properties of a compound like this compound that targets voltage-gated sodium channels.

Protocol 1: In Vitro Evaluation of Sodium Channel Blockade using Whole-Cell Patch Clamp

Objective: To determine the effect of this compound on voltage-gated sodium currents in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Method:

-

Prepare primary neuronal cultures on glass coverslips.

-

On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-5 MΩ.

-

Fill the pipette with internal solution and achieve a giga-ohm seal on a neuron.

-

Establish the whole-cell configuration.

-

Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.

-

Perfuse the recording chamber with the external solution containing this compound at various concentrations.

-

Record sodium currents in the presence of this compound.

-

To assess use-dependency, apply a train of depolarizing pulses and measure the progressive block of the sodium current.

-

To assess voltage-dependency of block, measure the effect of this compound at different holding potentials.

-

Wash out the drug and record recovery of the sodium current.

-

Analyze the data to determine the IC50 of this compound on sodium currents and its effects on channel kinetics.

Protocol 2: In Vivo Evaluation of Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of this compound to prevent the spread of seizures.

Materials:

-

Adult male mice or rats

-

This compound solution for injection (e.g., in a vehicle of saline with a small amount of Tween 80)

-

Corneal electrodes

-

A stimulator capable of delivering a constant current.

Method:

-

Administer this compound or vehicle to groups of animals via the desired route (e.g., intraperitoneal injection).

-

At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of a tonic hindlimb extension is considered protection.

-

Test multiple doses of this compound to determine the median effective dose (ED50).

Protocol 3: Evaluation of Efficacy in a Model of Partial Seizures (Kindling Model)

Objective: To evaluate the effect of this compound on the development and expression of partial seizures.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Surgical instruments

-

A stimulator and EEG recording system

-

This compound solution for injection.

Method:

-

Surgery: Surgically implant a bipolar electrode into the amygdala or hippocampus of each rat under anesthesia. Allow for a post-operative recovery period.

-

Kindling Acquisition:

-

Administer this compound or vehicle daily before each stimulation.

-

Deliver a brief, low-intensity electrical stimulus once daily.

-

Record the afterdischarge duration and observe the behavioral seizure severity using a standardized scale (e.g., Racine scale).

-

Continue daily stimulations until vehicle-treated animals consistently exhibit generalized seizures (fully kindled).

-

Compare the rate of kindling acquisition between the this compound-treated and vehicle-treated groups.

-

-

Fully Kindled Seizures:

-

In fully kindled animals, administer a single dose of this compound or vehicle.

-

At the time of predicted peak effect, deliver a suprathreshold electrical stimulus.

-

Measure the afterdischarge duration and behavioral seizure severity.

-

Compare the seizure parameters between the this compound-treated and vehicle-treated groups to determine its acute anticonvulsant effect.

-

Conclusion

This compound is a promising investigational AED with a clear mechanism of action as a voltage-sensitive sodium channel blocker. The provided clinical data demonstrates its efficacy in reducing seizure frequency in patients with partial onset seizures. The detailed experimental protocols offer a framework for researchers to further investigate the preclinical profile of this compound and to utilize it as a tool to probe the fundamental mechanisms of focal epilepsy. Further research is warranted to fully elucidate its interaction with sodium channel subtypes and its potential therapeutic benefits.

References

Troubleshooting & Optimization

Dezinamide adverse effects and toxicity profile

Disclaimer: The following information regarding Dezinamide (also known as DZM or ADD 94057) is based on limited publicly available data. The primary source of safety and toxicity information is a single n-of-1 clinical trial in patients with partial seizures. Researchers and drug development professionals should conduct a thorough internal review of all available data before proceeding with any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is understood to be a potential antiepileptic drug that functions by binding to voltage-sensitive sodium channels.[1] This interaction is believed to be the primary mechanism for its anticonvulsant effects.

Q2: What are the most commonly reported adverse effects of this compound in clinical settings?

A2: Based on a clinical trial, the most common adverse experiences reported were fatigue, light-headedness, and abnormal gait.[1] In the same trial, these effects were significant enough to require dosage reductions in some patients.[1]

Q3: Is there extensive preclinical toxicology data available for this compound?

A3: Publicly available, detailed preclinical toxicology data for this compound is limited. The primary available information comes from a clinical trial context which suggests "minimal clinical toxicity".[1] For comprehensive preclinical toxicology assessment, internal documentation or further studies would be required.

Q4: Has this compound shown any drug-drug interactions?

A4: In the n-of-1 trial, all patients were comedicated with phenytoin (B1677684) (PHT). It was observed that plasma concentrations of phenytoin increased by a mean of 17.1% during this compound treatment.[1] This suggests a potential for drug-drug interactions, at least with other antiepileptic drugs.

Troubleshooting Guide for Experimental Studies

This guide addresses potential issues that may be encountered during in-vitro or in-vivo experiments with this compound, based on its known adverse effects and mechanism of action.

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Reduced neuronal firing frequency in vitro | Consistent with the mechanism of action (voltage-sensitive sodium channel blocker). | - Titrate this compound concentration to determine the IC50.- Ensure the experimental model is appropriate for assessing sodium channel blockers.- Use positive controls (e.g., other known sodium channel blockers) to validate the assay. |

| Unexpected cell toxicity in vitro | Off-target effects or issues with the formulation. | - Perform a dose-response curve to determine the cytotoxic concentration.- Evaluate the solubility and stability of this compound in the cell culture medium.- Test the vehicle control to rule out solvent-induced toxicity. |

| Ataxia, sedation, or motor impairment in animal models | Corresponds to the clinically observed adverse effects of abnormal gait, fatigue, and light-headedness. | - Perform a dose-ranging study to establish a therapeutic window with acceptable motor side effects.- Utilize standardized behavioral tests (e.g., rotarod, open field) to quantify the extent of motor impairment.- Consider alternative routes of administration or formulation to potentially mitigate peak-dose effects. |

| Altered plasma levels of co-administered drugs in vivo | Potential for drug-drug interactions, as seen with phenytoin. | - Conduct pharmacokinetic studies to assess the impact of this compound on the metabolism of co-administered compounds.- If using animal models, monitor plasma levels of all administered drugs.- Consider potential interactions with cytochrome P450 enzymes. |

Summary of Adverse Effects

The following table summarizes the adverse effects of this compound as reported in a clinical trial for partial seizures.

| Adverse Effect | Frequency/Incidence | Severity | Notes |

| Fatigue | Most Common | Required dosage reduction in some patients | Quantitative incidence data not available. |

| Light-headedness | Most Common | Required dosage reduction in some patients | Quantitative incidence data not available. |

| Abnormal Gait | Most Common | Required dosage reduction in some patients | Quantitative incidence data not available. |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively available in the public domain. The primary reference is a double-blind, placebo-controlled, n-of-1 clinical trial.

Key Methodological Aspects of the n-of-1 Trial:

-

Study Design: Double-blind, placebo-controlled, multicenter, n-of-1 (single-patient) design.

-

Patient Population: 15 patients with medically intractable partial-onset seizures who were also taking phenytoin.

-

Treatment Regimen: Six 5-week treatment periods, with three active (this compound) and three placebo periods in a random sequence.

-

Dosage: Dosages were estimated based on an initial pharmacokinetic profile to reach target plasma concentrations, though these predictions were not accurate.

Visualizations

Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Assessing Motor Adverse Effects

Caption: Experimental workflow for motor adverse effect assessment.

References

Technical Support Center: Dezinamide Dosage Optimization

Disclaimer: Dezinamide is an investigational compound, and detailed public information is limited. This technical support center provides guidance based on available data for this compound and analogous information from the well-characterized anticonvulsant, Zonisamide (B549257), which shares a similar mechanism of action. This information is intended for research and drug development professionals and should not be interpreted as clinical advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potential antiepileptic drug that is understood to exert its effects by binding to voltage-sensitive sodium channels[1]. By modulating these channels, it can reduce the sustained high-frequency repetitive firing of neurons, a key factor in seizure generation.

As an analogue, Zonisamide also acts on voltage-gated sodium channels, and additionally on T-type calcium channels[1][2][3][4]. This dual action is thought to contribute to its broad-spectrum anticonvulsant activity.

Q2: What are the most common side effects observed with this compound, and how can they be mitigated?

A2: Clinical trial data for this compound reported fatigue, light-headedness, and abnormal gait as the most common adverse experiences, with some instances requiring dosage reductions. A gradual dose titration schedule is a common strategy to minimize the incidence and severity of side effects with anticonvulsant medications.

For the analogous compound Zonisamide, common dose-related side effects include somnolence, dizziness, and anorexia/weight loss. Monitoring for these effects and adjusting the dosage as needed can help manage tolerability.

Q3: How can we assess the efficacy of this compound in our preclinical models?

A3: The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. This test measures a compound's ability to prevent seizure spread. See the Experimental Protocols section for a detailed methodology.

Q4: What preclinical assays are recommended for evaluating potential motor side effects?

A4: The Rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents. It is a sensitive method for detecting neurological deficits and the potential for a compound to cause side effects like ataxia (abnormal gait). A detailed protocol is provided in the Experimental Protocols section.

Troubleshooting Guides

Issue 1: High incidence of side effects (e.g., motor impairment) in preclinical studies.

-

Troubleshooting Steps:

-

Review Dosage and Administration: Ensure the correct dose was administered and that the formulation was properly prepared and stable.

-

Evaluate Dose-Response: If not already done, conduct a thorough dose-response study for both efficacy (e.g., MES test) and side effects (e.g., Rotarod test) to determine the therapeutic index.

-

Consider a Slower Titration Schedule: In longer-term studies, a more gradual increase in dose may improve tolerability.

-

Assess Pharmacokinetics: Unforeseen pharmacokinetic properties could lead to higher than expected exposure. Plasma and brain concentrations of the compound should be measured.

-

Issue 2: Inconsistent efficacy in preclinical seizure models.

-

Troubleshooting Steps:

-

Verify Model Integrity: Ensure the seizure model (e.g., MES) is consistently induced according to the established protocol. Check equipment calibration and animal strain/age consistency.

-

Confirm Compound Stability and Formulation: Re-verify the stability and concentration of the dosing solution.

-

Evaluate Time of Peak Effect: The timing of the seizure induction relative to drug administration is critical. A time-course study should be performed to determine the time of maximum drug effect.

-

Measure Drug Exposure: Analyze plasma and brain concentrations of this compound to ensure adequate exposure is being achieved.

-

Data Presentation

Table 1: Representative Clinical Efficacy of an Analogous Sodium Channel Blocker (Zonisamide) in Refractory Partial Seizures

| Dosage | Median Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) |

| Placebo | 16.3% - 19.4% | 21.3% |

| 100 mg/day | 24.7% | - |

| 200 mg/day | 20.4% | - |